Phenyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate is an organic compound that belongs to the class of phenyl esters It is characterized by the presence of a phenyl group attached to a propenoate moiety, which is further substituted with a 2,4-dichlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate typically involves the esterification of 3-(2,4-dichlorophenoxy)-2-propenoic acid with phenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl and dichlorophenoxy groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are employed under various conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Phenyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to alterations in cellular processes. For example, it may interfere with the synthesis of essential biomolecules or disrupt cell signaling pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Phenyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate can be compared with other similar compounds, such as:
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features but different applications.
Phenyl (2,4-dichlorophenoxy)acetate: Another phenyl ester with distinct chemical properties and uses.
The uniqueness of this compound lies in its specific structural configuration and the resulting chemical and biological activities, which differentiate it from other related compounds.
Properties
CAS No. |
53548-41-7 |
---|---|
Molecular Formula |
C15H10Cl2O3 |
Molecular Weight |
309.1 g/mol |
IUPAC Name |
phenyl (E)-3-(2,4-dichlorophenoxy)prop-2-enoate |
InChI |
InChI=1S/C15H10Cl2O3/c16-11-6-7-14(13(17)10-11)19-9-8-15(18)20-12-4-2-1-3-5-12/h1-10H/b9-8+ |
InChI Key |
IICNYZXBOHLENC-CMDGGOBGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OC(=O)/C=C/OC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C=COC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.